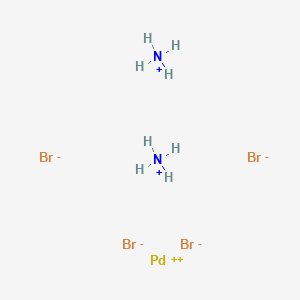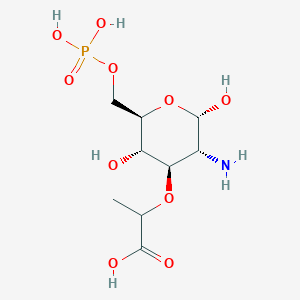
Muramic acid-6-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Muramic acid-6-phosphate is a molecule that is found in bacterial cell walls. It is a derivative of N-acetylmuramic acid, which is a component of peptidoglycan. Muramic acid-6-phosphate has been studied extensively for its potential use in scientific research applications. In
Mechanism Of Action
The mechanism of action of muramic acid-6-phosphate is not fully understood. However, it is known to interact with a number of different proteins and enzymes in bacterial cells. For example, it has been shown to bind to the enzyme MurNAc-6-phosphate etherase, as well as to the transcriptional regulator MraZ.
Biochemical And Physiological Effects
Muramic acid-6-phosphate has a number of biochemical and physiological effects. It is an important component of bacterial cell walls, and is essential for their structural integrity. It has also been shown to play a role in regulating bacterial cell division and growth.
Advantages And Limitations For Lab Experiments
One of the main advantages of using muramic acid-6-phosphate in lab experiments is its specificity for bacterial cells. This makes it a useful tool for studying bacterial cell wall biosynthesis and other bacterial processes. However, its use is limited by the fact that it is only found in bacterial cells, and cannot be used to study eukaryotic cells.
Future Directions
There are many potential future directions for research on muramic acid-6-phosphate. One area of interest is the development of new methods for synthesizing this compound. Another area of interest is the study of its interactions with other proteins and enzymes in bacterial cells. Finally, there is potential for the development of new drugs or therapies based on the biochemical and physiological effects of muramic acid-6-phosphate.
Synthesis Methods
Muramic acid-6-phosphate can be synthesized through a number of different methods. One common method involves the use of N-acetylmuramic acid as a starting material. This compound is first converted to the corresponding lactone, which is then reacted with phosphoric acid to form muramic acid-6-phosphate. Other methods involve the use of different starting materials, such as N-acetylglucosamine.
Scientific Research Applications
Muramic acid-6-phosphate has been used in a number of scientific research applications. One of the most common uses is as a substrate for the enzyme MurNAc-6-phosphate etherase. This enzyme catalyzes the conversion of muramic acid-6-phosphate to N-acetylmuramic acid, which is an important component of bacterial cell walls. Muramic acid-6-phosphate has also been used as a tool for studying the biosynthesis of peptidoglycan.
properties
CAS RN |
15454-37-2 |
|---|---|
Product Name |
Muramic acid-6-phosphate |
Molecular Formula |
C9H18NO10P |
Molecular Weight |
331.21 g/mol |
IUPAC Name |
2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid |
InChI |
InChI=1S/C9H18NO10P/c1-3(8(12)13)19-7-5(10)9(14)20-4(6(7)11)2-18-21(15,16)17/h3-7,9,11,14H,2,10H2,1H3,(H,12,13)(H2,15,16,17)/t3?,4-,5-,6-,7-,9+/m1/s1 |
InChI Key |
FJABMBOKQGQIII-KDBDHQKJSA-N |
Isomeric SMILES |
CC(C(=O)O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)COP(=O)(O)O)O)N |
SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)COP(=O)(O)O)O)N |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)COP(=O)(O)O)O)N |
synonyms |
muramic acid-6-phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



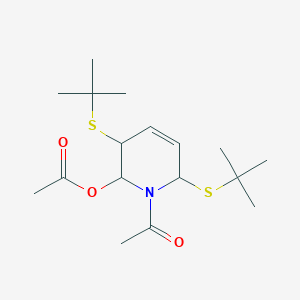
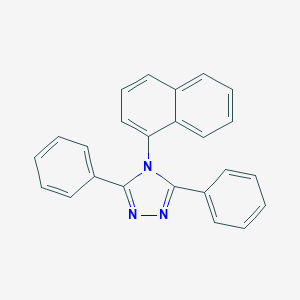
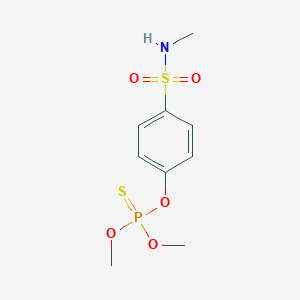
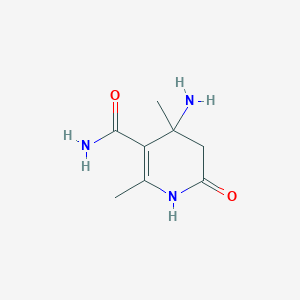

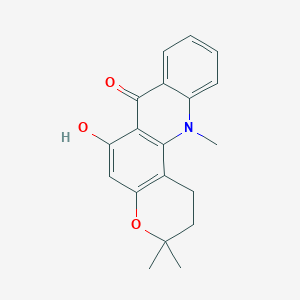
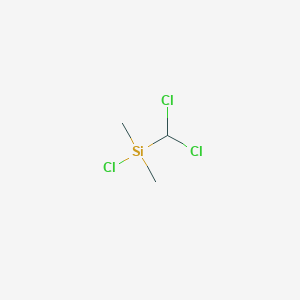
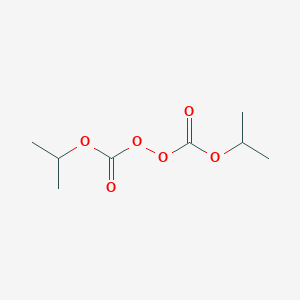
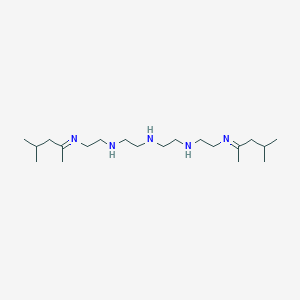
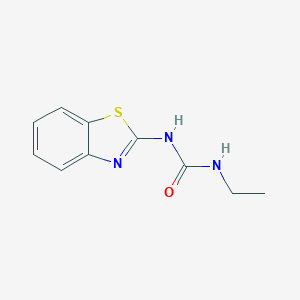
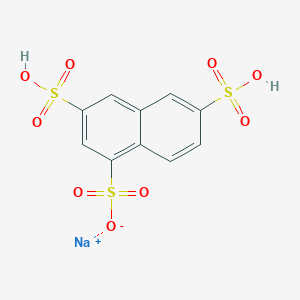
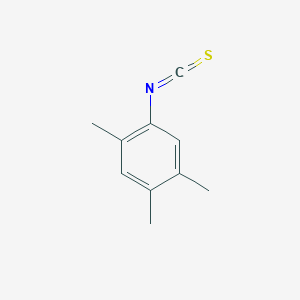
![Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-](/img/structure/B94082.png)
